N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine

Description

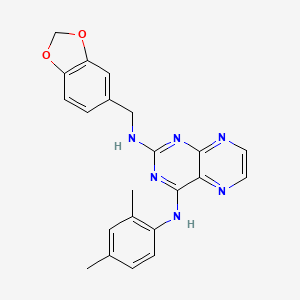

N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(2,4-dimethylphenyl)pteridine-2,4-diamine is a synthetic pteridine derivative characterized by a bicyclic pteridine core substituted at the N² and N⁴ positions. The N² substituent comprises a 1,3-benzodioxol-5-ylmethyl group (a methylene-linked benzodioxole moiety), while the N⁴ position is occupied by a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-13-3-5-16(14(2)9-13)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-4-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVCEEYUANISQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, palladium catalysts, and various organic solvents .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison

Note: Molecular formula for the target compound is inferred from IUPAC nomenclature; experimental data is unavailable in provided sources.

Substituent Effects on Bioactivity

- Benzodioxole vs. Methoxyphenyl Groups : The benzodioxole moiety (common in both compounds) is associated with enhanced metabolic stability and π-π stacking interactions in enzyme binding. However, the target compound’s 2,4-dimethylphenyl group at N⁴ introduces steric bulk and lipophilicity, which may alter selectivity compared to FW9’s 3-methoxyphenyl group at position 6 .

- Positional Differences : The placement of the benzodioxolylmethyl group at N² (target) versus N⁴ (FW9) could influence hydrogen-bonding networks and spatial orientation in target proteins.

Pharmacokinetic and Physicochemical Properties

While experimental data for the target compound is lacking, comparisons can be hypothesized:

- Solubility : The pteridine core’s electron-deficient nature may reduce aqueous solubility relative to pyrimidine-based FW8.

- Molecular Weight and LogP: The target compound’s larger size (C₂₃ vs.

Biological Activity

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C22H20N6O2, with a molecular weight of 400.442 g/mol. It features a pteridine core substituted with a benzodioxole moiety and a dimethylphenyl group, contributing to its unique biological properties.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pteridine, including this compound, exhibit significant antioxidant activity. A study demonstrated that certain pteridine derivatives can act as radical scavengers and inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory processes. The IC50 values for LOX inhibition ranged as low as 100 nM for some derivatives, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that pteridine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 26 to 65 µM against different cancer cell lines . Further research is necessary to elucidate the specific mechanisms through which these compounds exert their effects.

Study 1: Antioxidant Efficacy in Colitis Model

In a rat model of colitis, pteridine derivatives were administered at a dosage of 0.01 mmol/kg. The results indicated a reduction in inflammation by approximately 41%, highlighting the potential therapeutic application of these compounds in inflammatory bowel diseases .

Study 2: Inhibitory Effects on α-Amylase

Another study focused on the antidiabetic potential of benzodioxol derivatives related to the compound . These compounds exhibited potent α-amylase inhibition with IC50 values as low as 0.68 µM, suggesting their utility in managing diabetes by regulating carbohydrate metabolism .

Data Tables

| Activity | IC50 Value | Model/Cell Line |

|---|---|---|

| LOX Inhibition | 100 nM | In vitro assays |

| Anticancer Activity | 26 - 65 µM | Various cancer cell lines |

| α-Amylase Inhibition | 0.68 µM | In vitro (diabetes model) |

| Anti-inflammatory | Reduction by 41% | Rat model of colitis |

Q & A

Basic: What are the key methodologies for synthesizing this compound and confirming its structural integrity?

Answer:

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the benzodioxolylmethyl group can be introduced via reductive amination under controlled pH (7–9) and temperature (60–80°C) using sodium borohydride or cyanoborohydride . The final product is purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Structural confirmation requires:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in connectivity .

Basic: Which analytical techniques are critical for validating purity and identity?

Answer:

- HPLC with UV/Vis detection (λ = 254 nm) to assess purity (>95%).

- FT-IR spectroscopy to confirm functional groups (e.g., amine stretches at ~3300 cm⁻¹, benzodioxole C-O-C at ~1250 cm⁻¹).

- Elemental analysis (C, H, N) to verify stoichiometry .

Advanced: How can researchers investigate reaction mechanisms during synthesis?

Answer:

- Kinetic studies : Monitor intermediate formation via time-resolved NMR or in-situ FT-IR.

- Isotopic labeling : Use deuterated reagents (e.g., D₂O in hydrolysis steps) to trace proton transfer pathways.

- Computational modeling : Density Functional Theory (DFT) calculations to map energy barriers for key steps (e.g., amide bond formation) .

Advanced: What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

Answer:

- Functional group modulation : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess electronic effects.

- Bioisosteric replacement : Substitute the benzodioxole ring with a thiophene or pyridine moiety to evaluate steric and electronic impacts.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Advanced: How should contradictions in biological activity data be addressed?

Answer:

- Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).

- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., kinase inhibition).

- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, incubation time) .

Advanced: What methodologies are used to analyze degradation products under varying conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.

- LC-MS/MS : Identify degradation products via fragmentation patterns and propose degradation pathways.

- Stability-indicating assays : Develop HPLC methods with baseline separation of degradants .

Advanced: How can researchers identify biological targets for this compound?

Answer:

- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with recombinant proteins.

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes modulating activity .

Advanced: What experimental designs optimize chromatographic purification challenges?

Answer:

- Method development : Screen solvents (e.g., dichloromethane/methanol) and stationary phases (C18 vs. phenyl columns) for optimal resolution.

- pH adjustment : Use 0.1% trifluoroacetic acid (TFA) in the mobile phase to suppress ionization of polar groups.

- Preparative HPLC : Scale up using gradient elution (5–95% acetonitrile in water) for high-purity batches .

Advanced: How can computational modeling validate proposed synthesis pathways?

Answer:

- Reaction feasibility : Simulate transition states using Gaussian09 to calculate Gibbs free energy (ΔG‡).

- Solvent effects : Conduct molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO, water) to predict yields.

- Retrosynthetic analysis : Use ChemAxon or Synthia to propose alternative routes .

Advanced: What orthogonal assays confirm bioactivity in complex biological systems?

Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS profiling to track metabolite shifts (e.g., ATP depletion in cancer cells).

- In vivo models : Use zebrafish or murine xenografts to validate efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.